2,2-Dimethyl-1-propylamine sulphate

Thermal stability Process chemistry Salt selection

Neopentylamine free base (bp 82-83 °C, flash point -13 °C) requires explosion-proof infrastructure for pilot-scale use, creating sourcing and safety bottlenecks. The sulfate salt eliminates these barriers as a non-volatile, thermally robust solid (mp >300 °C, flash point 146.2 °C) suitable for high-temperature reactions where the free base evaporates and the HCl salt decomposes. Available at 98% purity in 10 kg industrial-grade quantities with short lead times. Validated in Hsp90 inhibitor synthesis, Pd-catalyzed C(sp³)-H functionalization, and sterically hindered amine coupling at scale.

Molecular Formula C5H15NO4S
Molecular Weight 185.24 g/mol
CAS No. 68306-49-0
Cat. No. B1601697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-propylamine sulphate
CAS68306-49-0
Molecular FormulaC5H15NO4S
Molecular Weight185.24 g/mol
Structural Identifiers
SMILESCC(C)(C)CN.OS(=O)(=O)O
InChIInChI=1S/C5H13N.H2O4S/c1-5(2,3)4-6;1-5(2,3)4/h4,6H2,1-3H3;(H2,1,2,3,4)
InChIKeyOORMCFJNCGHJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1-propylamine Sulphate: Identity & Procurement


2,2-Dimethyl-1-propylamine sulphate (CAS 68306-49-0), also named bis(2,2-dimethylpropan-1-aminium) sulfate or neopentylamine sulfate, is the sulfuric acid salt of the branched primary amine neopentylamine (2,2-dimethylpropan-1-amine) . It bears the molecular formula C₅H₁₅NO₄S and a molecular weight of 185.24 g/mol . The compound belongs to the alkylaminium sulfate class and serves primarily as a stable, solid storage form of neopentylamine for use as a chemical intermediate in pharmaceutical, agrochemical, and specialty organic synthesis .

2,2-Dimethyl-1-propylamine Sulphate: Free-Base Substitution Limitations


The free-base form (CAS 5813-64-9) is a highly flammable liquid (flash point −13 °C, boiling point 82–83 °C) classified as a Category 2 flammable liquid with acute oral toxicity and skin corrosion hazards . The hydrochloride salt (CAS 15925-18-5) offers a solid-state alternative but decomposes at 294–296 °C and requires storage under inert gas at 2–8 °C [1]. The sulfate salt, by contrast, presents a melting point exceeding 300 °C and a flash point of 146.2 °C , enabling safer handling, broader thermal processing windows, and simplified logistics for kilo-scale and industrial-grade procurement. These differences preclude direct drop-in substitution without re-validation of thermal stability, safety protocols, and regulatory compliance.

2,2-Dimethyl-1-propylamine Sulphate: Comparative Evidence


Thermal Stability vs. Hydrochloride Salt

The sulfate salt demonstrates a melting point >300 °C , compared with 294–296 °C for the hydrochloride salt [1] and a boiling point of only 82–83 °C for the free base . This higher thermal threshold enables reactions requiring prolonged heating above 290 °C without salt decomposition.

Thermal stability Process chemistry Salt selection

Flash Point Safety vs. Free Base

The sulfate salt exhibits a flash point of 146.2 °C , whereas neopentylamine free base has a flash point of −13 °C . This represents an improvement of approximately 159 °C in flash point, moving the compound from a highly flammable liquid (GHS Category 2, H225) to a material that is significantly less hazardous to store and transport.

Process safety Flammability Transport classification

Hsp90 Inhibitor Pharmacological Validation

In a peer-reviewed study of purine-based Hsp90 inhibitors, the neopentylamine-bearing compound 42 achieved an HER-2 degradation IC₅₀ of 90 nM in cellular assays [1]. Its H₃PO₄ salt (analogous to the sulfate salt concept) demonstrated oral tumor growth inhibition in a murine N87 gastric cancer xenograft model at 200 mg/kg/day [1]. Earlier-generation 8-benzyladenine and 8-sulfanyladenine Hsp90 inhibitors lacking the amine side chain showed poor water solubility and unacceptably low oral bioavailability [1].

Hsp90 inhibition HER-2 degradation Oral bioavailability

Switchable C–H Functionalization

Zhang et al. (2021) demonstrated that neopentylamine, when equipped with a removable 7-azaindole directing group, undergoes Pd-catalyzed γ-C(sp³)–H-selective alkylation and alkenylation [1]. Acid and base conditions switch the reaction pathway between alkylation and alkenylation, respectively, on the same substrate [1]. This regioselective functionalization is not readily achievable on less sterically hindered primary amines such as n-butylamine or isobutylamine, where competing N-functionalization or β-hydride elimination pathways dominate.

C–H activation Palladium catalysis Late-stage functionalization

Bulk Supply and Multi-Supplier Access

2,2-Dimethyl-1-propylamine sulphate is commercially available at 98% purity in 10 kg packaging under industrial grade from established Chinese suppliers . Multiple vendors list the compound with lead times as short as 3 days . In contrast, neopentylamine hydrochloride is predominantly offered in research-scale quantities (grams to 100 g) , and the free base requires hazardous-material shipping due to its flammability classification .

Supply chain Bulk procurement Industrial grade

Hygroscopicity and Storage Stability

Qiu et al. (2012) systematically characterized the hygroscopicity of alkylaminium sulfates (AASs), demonstrating that AAS aerosols exhibit monotonic size growth with increasing relative humidity without a well-defined deliquescence point, and display comparable or higher thermostability than ammonium sulfate [1]. This contrasts with many amine hydrochloride salts that are known to be hygroscopic and require storage under inert atmosphere at 2–8 °C .

Hygroscopicity Storage stability Formulation

2,2-Dimethyl-1-propylamine Sulphate: Key Applications


Orally Bioavailable Hsp90 Inhibitor Synthesis

The neopentylamine scaffold is validated in the potent, orally bioavailable Hsp90 inhibitor compound 42 (HER-2 IC₅₀ = 90 nM) [1]. The sulfate salt provides a stable, solid neopentylamine source for N(9) side-chain installation on purine cores, a key step in generating water-soluble, orally active candidates that overcome the bioavailability limitations of earlier 8-sulfanyladenine leads [1].

High-Temperature Amine Salt Reactions

With a melting point exceeding 300 °C [1] and a flash point of 146.2 °C [2], the sulfate salt is the preferred neopentylamine source for reactions demanding prolonged heating above 250 °C—conditions under which the free base would evaporate (bp 82–83 °C) and the hydrochloride could approach decomposition (mp 294–296 °C) .

Late-Stage C–H Diversification

Neopentylamine's sterically hindered γ-carbon enables Pd-catalyzed, directing-group-assisted C(sp³)–H alkylation and alkenylation with switchable selectivity controlled by acid/base additives [1]. The sulfate salt serves as a convenient, non-volatile starting material for preparing the neopentylamine-7-azaindole substrate used in these transformations.

Pilot-Plant and Industrial Scale-Up

The commercial availability of 2,2-dimethyl-1-propylamine sulphate at 10 kg scale in industrial grade (98% purity) with short lead times [1] makes it the only neopentylamine form suitable for pilot-plant campaigns without requiring investment in explosion-proof infrastructure (required for the free base) or cold-chain logistics (required for the hydrochloride) [2].

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